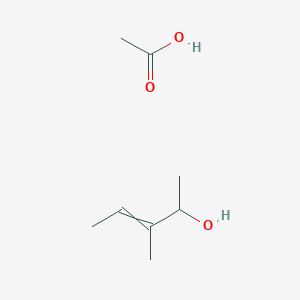
Acetic acid;3-methylpent-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-methylpent-3-en-2-ol is an organic compound that combines the properties of acetic acid and 3-methylpent-3-en-2-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the production of vinegar. 3-methylpent-3-en-2-ol is an alcohol with a double bond, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Esterification: Acetic acid can react with 3-methylpent-3-en-2-ol in the presence of a mineral acid catalyst to form an ester.
Dehydration: 3-methylpent-3-en-2-ol can undergo dehydration in the presence of concentrated sulfuric acid to form an alkene.
Industrial Production Methods
Industrial production of acetic acid;3-methylpent-3-en-2-ol often involves the esterification process, where acetic acid and 3-methylpent-3-en-2-ol are reacted in large reactors with continuous removal of water to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetic acid;3-methylpent-3-en-2-ol can undergo oxidation reactions to form various products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where the hydroxyl group or the double bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Catalysts: Mineral acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are used in dehydration and esterification reactions.
Major Products Formed
Oxidation: Depending on the conditions, oxidation can yield carboxylic acids, aldehydes, or ketones.
Reduction: Reduction typically produces alcohols or alkanes.
Substitution: Substitution reactions can yield a variety of products, including ethers, esters, and halides.
Applications De Recherche Scientifique
Acetic acid;3-methylpent-3-en-2-ol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;3-methylpent-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The presence of both the carboxylic acid and alcohol functional groups allows it to participate in a wide range of chemical reactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread use in food and chemical industries.
3-Methylpent-3-en-2-ol: An alcohol with a double bond, used in organic synthesis.
Ethyl Acetate: An ester formed from acetic acid and ethanol, used as a solvent in various applications.
Uniqueness
Acetic acid;3-methylpent-3-en-2-ol is unique due to the combination of its functional groups, allowing it to participate in diverse chemical reactions and making it valuable in multiple fields of research and industry.
Propriétés
Numéro CAS |
64683-04-1 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
acetic acid;3-methylpent-3-en-2-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-4-5(2)6(3)7;1-2(3)4/h4,6-7H,1-3H3;1H3,(H,3,4) |
Clé InChI |
AKYUXTJWFRONBK-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C(C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


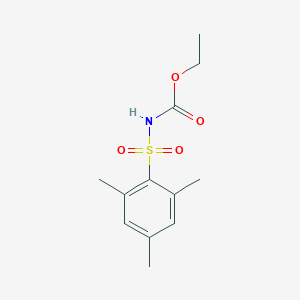
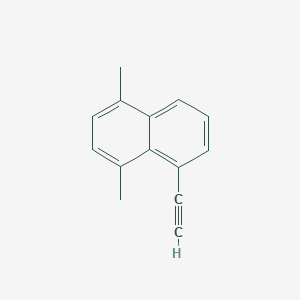

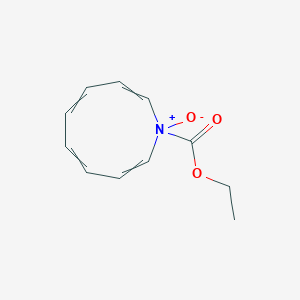
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)
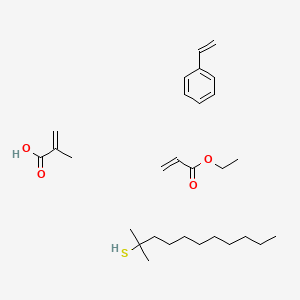
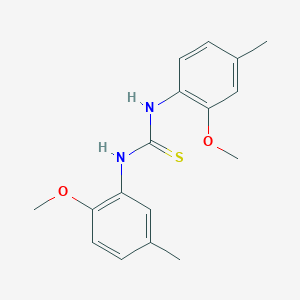
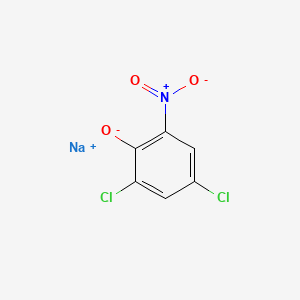
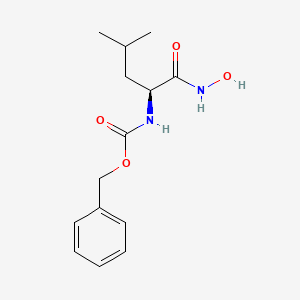
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
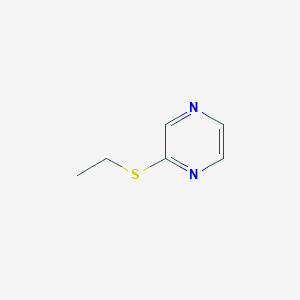
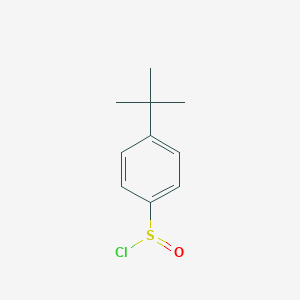
![2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14482929.png)

